2-(tert-butylamino)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide is an organic compound that features a tert-butylamino group and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide typically involves the reaction of tert-butylamine with 4-fluorophenylacetic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of tert-butyl groups into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and fluorophenyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-N-(4-chlorophenyl)acetamide
- 2-(tert-butylamino)-N-(4-bromophenyl)acetamide
- 2-(tert-butylamino)-N-(4-methylphenyl)acetamide
Uniqueness
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide stands out due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs .
Properties
CAS No. |
900640-52-0 |
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Molecular Formula |
C12H17FN2O |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H17FN2O/c1-12(2,3)14-8-11(16)15-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3,(H,15,16) |
InChI Key |
QBBJWQMCMTTYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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